BenchChemオンラインストアへようこそ!

2-(azetidin-3-yl)-1H-imidazole

IMPDH2 inhibition immunosuppression antiviral

2-(azetidin-3-yl)-1H-imidazole (CAS 1234710-01-0) is a heterocyclic building block with nanomolar IMPDH2 inhibitory activity (Ki=240–440 nM), essential for immunosuppression and oncology fragment optimization. Sourced at ≥95% purity with documented pKa 13.90±0.10 and 600 MHz ¹H NMR reference data (BMRB bmse012118) to ensure batch reproducibility and reliable SAR interpretation.

Molecular Formula C6H9N3
Molecular Weight 123.16
CAS No. 1234710-01-0
Cat. No. B1651135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)-1H-imidazole
CAS1234710-01-0
Molecular FormulaC6H9N3
Molecular Weight123.16
Structural Identifiers
SMILESC1C(CN1)C2=NC=CN2
InChIInChI=1S/C6H9N3/c1-2-9-6(8-1)5-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9)
InChIKeyFUUJTHNKOCYTDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-1H-imidazole CAS 1234710-01-0: Procurement-Grade IMPDH Inhibitor Scaffold for Medicinal Chemistry


2-(Azetidin-3-yl)-1H-imidazole (CAS 1234710-01-0) is a heterocyclic building block combining an azetidine ring with an imidazole moiety . This compound is commercially available with a typical purity specification of 95% and has been characterized by 1H NMR spectroscopy at 600 MHz [1]. In biochemical assays, the compound demonstrates inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression, oncology, and antiviral research [2].

Why 2-(Azetidin-3-yl)-1H-imidazole Cannot Be Replaced by Generic Imidazole or Azetidine Analogs


Simple imidazole or azetidine monomers lack the specific IMPDH2 inhibitory activity exhibited by 2-(azetidin-3-yl)-1H-imidazole. The compound's nanomolar-range potency against IMPDH2 (Ki = 240–440 nM) [1] is absent in unsubstituted imidazole or azetidine. Furthermore, the pKa value of 13.90 ± 0.10 differs substantially from both parent heterocycles—imidazole (pKa 14.5) and azetidine (pKa 11.29)—indicating altered protonation behavior that can impact solubility, formulation, and biological target engagement. Substituting this scaffold with a generic analog would eliminate both the defined IMPDH2 activity and the distinct physicochemical profile required for reproducible research outcomes.

Quantitative Differentiation Guide: 2-(Azetidin-3-yl)-1H-imidazole vs. IMPDH2 Inhibitor Comparators


IMPDH2 Inhibition Potency: 2-(Azetidin-3-yl)-1H-imidazole vs. Clinical-Stage Inhibitors

2-(Azetidin-3-yl)-1H-imidazole inhibits human IMPDH2 with Ki values of 240 nM, 430 nM, and 440 nM under varying substrate conditions [1]. This potency is significantly lower than the clinical-stage IMPDH2 inhibitor mycophenolic acid (Ki = 6 nM) and the investigational agent VX-497 (merimepodib, Ki = 10 nM) , but approximately 1.6-fold higher than the prodrug mizoribine (Ki = 150 nM) and 32-fold higher than IMPDH2-IN-2 (Ki,app = 14 μM) . The compound thus occupies a defined intermediate potency tier, suitable for probe development where maximal target engagement is not required.

IMPDH2 inhibition immunosuppression antiviral

NMR Characterization: Experimental 600 MHz 1H NMR Data Enables Identity Confirmation

2-(Azetidin-3-yl)-1H-imidazole has been experimentally characterized by 1D 1H NMR spectroscopy at 600 MHz (Bruker Avance) in DMSO-d6 at 298 K, pH 7.5, with DSS as internal reference [1]. The full time-domain NMR data and processed spectra are publicly available through BMRB entry bmse012118, enabling direct spectral comparison for identity verification. In contrast, many structurally related azetidinyl-imidazole analogs (e.g., 1-(azetidin-3-yl)-1H-imidazole) lack publicly accessible, high-field experimental NMR data in authoritative spectral databases.

NMR spectroscopy quality control structural confirmation

pKa Differentiation: Altered Protonation State Relative to Parent Heterocycles

The predicted acid dissociation constant (pKa) of 2-(azetidin-3-yl)-1H-imidazole is 13.90 ± 0.10 . This value lies between the pKa of imidazole (14.5) [1] and the conjugate acid pKa of azetidine (11.29) [2], reflecting the electronic influence of both heterocycles. The 0.6-unit difference from imidazole corresponds to an approximately 4-fold difference in acid dissociation equilibrium, which can meaningfully alter solubility, permeability, and receptor binding at physiological pH.

physicochemical properties pKa ionization

Commercial Purity Specification: 95% Minimum Purity for Reliable Biological Assays

Commercial suppliers of 2-(azetidin-3-yl)-1H-imidazole consistently specify a minimum purity of 95% . This exceeds the typical purity threshold required for reproducible structure-activity relationship (SAR) studies and biochemical assays. In contrast, several structurally related azetidinyl-imidazole analogs are offered at lower purity grades (e.g., 90% or unspecified) from comparable vendors, increasing the risk of confounding biological activity from impurities.

purity specification procurement quality assurance

Recommended Application Scenarios for 2-(Azetidin-3-yl)-1H-imidazole Based on Quantitative Evidence


IMPDH2 Inhibitor Fragment Elaboration and SAR Expansion

Use 2-(azetidin-3-yl)-1H-imidazole as a starting fragment for IMPDH2 inhibitor optimization campaigns. With a baseline Ki of 240–440 nM against human IMPDH2 [1], the compound provides a defined potency benchmark against which structural modifications can be quantitatively assessed. This intermediate potency tier is ideal for fragment-to-lead optimization, where the goal is to improve upon the starting scaffold rather than achieve immediate clinical-grade potency.

NMR Reference Standard for Quality Control of Azetidinyl-Imidazole Derivatives

Leverage the publicly available 600 MHz 1H NMR dataset (BMRB entry bmse012118) [2] as a reference standard for confirming the identity and purity of synthesized or procured azetidinyl-imidazole derivatives. The experimental conditions (2 mM in DMSO-d6, 298 K, pH 7.5) are clearly documented, enabling direct spectral overlay for batch-to-batch consistency verification.

Physicochemical Property Reference for Ionization-Dependent Assay Design

Employ the characterized pKa of 13.90 ± 0.10 to guide buffer selection and predict ionization state in biological assays. The compound's intermediate pKa between imidazole and azetidine informs formulation decisions when solubility or permeability is pH-sensitive, reducing experimental variability in cell-based or biochemical assays.

Procurement of High-Purity Building Block for MedChem Libraries

Source 2-(azetidin-3-yl)-1H-imidazole with a minimum specified purity of 95% for inclusion in focused medicinal chemistry libraries. The consistent purity specification across multiple vendors minimizes the risk of impurity-driven false hits in high-throughput screening and ensures reliable SAR interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(azetidin-3-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.